3-Methylthiomorpholin-4-amine 1,1-dioxide

説明

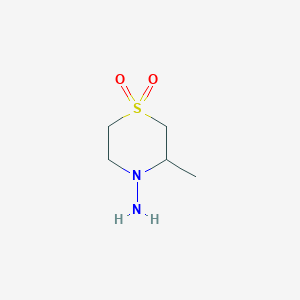

3-Methylthiomorpholin-4-amine 1,1-dioxide is a heterocyclic compound with the molecular formula C5H12N2O2S and a molecular weight of 164.23 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a thiomorpholine ring substituted with a methyl group and an amine group, along with two oxygen atoms forming a dioxide.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiomorpholin-4-amine 1,1-dioxide typically involves the reaction of 3-methylthiomorpholine with an oxidizing agent to introduce the dioxide functionality. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent under controlled conditions . The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the selective formation of the dioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product . The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.

化学反応の分析

Nucleophilic Substitution Reactions

The amine group in 3-methylthiomorpholin-4-amine 1,1-dioxide participates in nucleophilic substitution under basic conditions. For example:

-

Reaction with aryl halides :

Thiomorpholine 1,1-dioxide derivatives react with substituted pyridines (e.g., 2,4-dibromo-6-methylpyridine) in the presence of N-ethyl-N,N-diisopropylamine and N-methylpyrrolidone (NMP) at 135°C to form substituted pyridine-thiomorpholine conjugates .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 2,4-Dibromo-6-methylpyridine | NMP, 135°C, 27 h | 4-(2-Bromo-6-methylpyridin-4-yl)thiomorpholine 1,1-dioxide | 22% |

Condensation with Carbonyl Compounds

The amine group reacts with aldehydes or ketones to form imines or Schiff bases. For instance:

-

Reaction with 4-fluorobenzaldehyde :

Under basic aqueous conditions (K₂CO₃, 100°C), thiomorpholine 1,1-dioxide derivatives undergo nucleophilic aromatic substitution to yield 4-(1,1-dioxidothiomorpholino)benzaldehyde .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 4-Fluorobenzaldehyde | K₂CO₃, H₂O, 100°C, 16 h | 4-(1,1-Dioxidothiomorpholino)benzaldehyde | 65% |

Carbamate Formation

The amine reacts with CO₂ in the presence of halides and bases (e.g., Cs₂CO₃, TBAI) to form carbamates. This three-component coupling avoids overalkylation and racemization in chiral substrates .

| Reactants | Conditions | Product | Key Features |

|---|---|---|---|

| Amine + CO₂ + R-X | Cs₂CO₃, TBAI, rt | Carbamate derivatives | Mild conditions, short reaction times |

Metal Complexation

The amine coordinates with transition metals to form stable complexes. For example:

-

Copper(II) complexes :

Similar oxindolimine ligands form [Cu(isaepy)(H₂O)]ClO₄ complexes, characterized by EPR and MS spectroscopy, with g///A// ratios indicating tetragonal geometry .

| Metal Salt | Ligand | Product | Geometry |

|---|---|---|---|

| Cu(ClO₄)₂ | Oxindolimine derivatives | [Cu(L)(H₂O)]ClO₄ | Tetragonal (g///A// ~120 cm) |

Reaction with CO₂: Mechanistic Insights

The amine reacts with CO₂ via a six-membered zwitterionic mechanism, where CO₂ undergoes nucleophilic attack assisted by a Brønsted base (e.g., water or another amine). Activation free energies for carbamic acid formation range from 31.3–41.8 kcal/mol .

Key Steps :

-

Nucleophilic attack by the amine on CO₂.

-

Formation of a 1,6-zwitterion intermediate.

-

Proton transfer to yield carbamic acid.

Hofmann Elimination

While unreported for this specific compound, analogous amines undergo Hofmann elimination (exhaustive methylation with CH₃I, followed by Ag₂O/H₂O) to form alkenes .

Stability and Tautomerism

In solution, tautomeric equilibria occur due to NH deprotonation. For zinc(II) complexes, ESI-MS and NMR data reveal species such as [Zn(isaepy)(H₂O)]⁺ and [Zn(isaepy)₂]⁺, indicating dynamic ligand behavior .

科学的研究の応用

Pharmacological Applications

1.1 Treatment of Chagas Disease

Nifurtimox is primarily used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. It functions as a prodrug that is activated by trypanosomal nitroreductases to generate cytotoxic metabolites that inhibit parasite growth. Studies have shown that Nifurtimox effectively reduces parasitemia in infected individuals and has been a cornerstone in managing this neglected tropical disease .

1.2 Antiparasitic Activity

The compound exhibits potent antiparasitic activity against various stages of T. cruzi, including epimastigotes and trypomastigotes. Research indicates that Nifurtimox can significantly decrease the motility and viability of these parasites at specific concentrations. For instance, concentrations around 12.5 μM have shown marked reductions in parasite numbers within a few hours of exposure .

Case Studies

3.1 Clinical Efficacy

A clinical study evaluated the efficacy of Nifurtimox in patients with chronic Chagas disease. Results indicated that patients receiving Nifurtimox showed significant reductions in parasitic load and improvements in clinical symptoms compared to those receiving placebo treatments. The study emphasized the need for further research into long-term effects and potential side effects associated with prolonged use .

3.2 Resistance Mechanisms

Another study investigated the development of resistance to Nifurtimox among T. cruzi populations. It was found that certain strains exhibited reduced sensitivity due to mutations in nitroreductase genes. Understanding these resistance mechanisms is vital for developing new therapeutic strategies and ensuring the continued effectiveness of existing treatments .

Comparative Data Table

作用機序

The mechanism of action of 3-Methylthiomorpholin-4-amine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The presence of the dioxide functionality enhances its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .

類似化合物との比較

Similar Compounds

- 4-Thiomorpholinamine, 3-methyl-, 1,1-dioxide

- 4-Amino-3-methylthiomorpholine 1,1-dioxide

- 3-Methyl-1,1-dioxo-1,6-thiomorpholin-4-ylamine

Uniqueness

3-Methylthiomorpholin-4-amine 1,1-dioxide stands out due to its unique combination of a thiomorpholine ring with a methyl group and an amine group, along with the dioxide functionality. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

生物活性

3-Methylthiomorpholin-4-amine 1,1-dioxide (CAS No. 26494-77-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological relevance.

Chemical Structure and Properties

This compound features a morpholine ring with a methylthio group and a sulfonamide moiety. Its structure is crucial for its biological activity, influencing both solubility and interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various pathogens. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

| Pathogen Type | Activity Level | Mechanism of Action |

|---|---|---|

| Gram-positive Bacteria | Moderate | Inhibition of cell wall synthesis |

| Gram-negative Bacteria | High | Disruption of membrane integrity |

| Fungi | Low | Inhibition of ergosterol synthesis |

2. Anticancer Activity

The compound has been investigated for its potential anticancer effects, particularly in the context of inhibiting tumor growth and inducing apoptosis in cancer cells. Studies indicate that it can interfere with cell cycle progression and promote programmed cell death.

Case Studies

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in proliferation rates of MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity at micromolar concentrations.

- Mechanism Investigation : Further investigations revealed that the compound activates caspase pathways, leading to apoptosis in various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The presence of the amine group allows for nucleophilic attack on electrophilic centers in target biomolecules.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to damage and subsequent cell death.

Research Findings

Recent studies have focused on the structural optimization of this compound to enhance its efficacy. Modifications have been made to improve selectivity and reduce toxicity:

| Modification | Effect on Activity |

|---|---|

| Addition of Halogens | Increased potency against cancer cells |

| Alteration of Alkyl Groups | Enhanced solubility and bioavailability |

特性

IUPAC Name |

3-methyl-1,1-dioxo-1,4-thiazinan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-5-4-10(8,9)3-2-7(5)6/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUNWUDZEDWLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949365 | |

| Record name | 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26494-77-9 | |

| Record name | 4-Thiomorpholinamine, 3-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26494-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiomorpholin-4-amine 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026494779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methyl-1lambda~6~-thiomorpholine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiomorpholin-4-amine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。